(4-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone
Overview
Description
(4-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone is an organic compound with the molecular formula C14H11ClO2. It is a type of benzophenone derivative, characterized by the presence of a chlorophenyl group and a hydroxy-methylphenyl group attached to a central carbonyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2-hydroxy-5-methylbenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as montmorillonite K-10 clay can also enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
(4-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antifungal, antibacterial, and anticancer properties.
Medicine: Investigated as a potential core steroid sulfatase (STS) inhibitor, which could have therapeutic applications in hormone-dependent cancers.
Industry: Utilized in the formulation of sunscreen lotions for UVA protection.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone involves its interaction with various molecular targets and pathways:
Biological Activity: The compound exhibits its effects by inhibiting specific enzymes or receptors involved in inflammatory and cancer pathways.
Molecular Targets: It targets enzymes such as steroid sulfatase (STS) and other proteins involved in cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone
- (4-Chlorophenyl)(2-hydroxyphenyl)methanone
- (4-Chlorophenyl)(4-hydroxyphenyl)methanone
Uniqueness
(4-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone is unique due to the specific positioning of the chlorophenyl and hydroxy-methylphenyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Biological Activity
(4-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone, also known by its CAS number 6279-05-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a chlorinated phenyl group and a hydroxymethyl group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound may modulate enzyme activity and receptor binding, influencing various cellular processes. Notably, it has been studied for its effects on:
- Cell Cycle Regulation : The compound has shown potential in arresting the cell cycle in the G2/M phase, which is crucial for cancer therapy.
- Apoptosis Induction : It may promote apoptosis in cancer cells by regulating pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2.
- Inflammatory Response Modulation : Initial studies suggest that it could inhibit pro-inflammatory cytokine release, indicating potential anti-inflammatory properties.
Biological Activity Overview
A summary of the biological activities reported for this compound is presented in Table 1.
Activity | Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in HeLa cells | |
Anti-inflammatory | Reduces TNF-alpha release | |
Enzyme inhibition | Modulates enzyme activity |
Case Studies
Several studies have highlighted the biological significance of this compound:
- Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involved cell cycle arrest and apoptosis induction through modulation of key regulatory proteins.
- Anti-inflammatory Effects : Research indicated that this compound effectively reduced the release of TNF-alpha in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
- Enzyme Interaction Studies : Docking simulations revealed that this compound interacts with specific enzymes involved in cancer progression, providing insights into its potential therapeutic applications.
Research Findings
Recent findings have expanded the understanding of the biological activities associated with this compound:
- In Vitro Studies : Various in vitro assays have confirmed its cytotoxic effects against multiple cancer cell lines, with IC50 values reported in the low micromolar range.
- Structure-Activity Relationship (SAR) : Investigations into SAR have identified critical structural components necessary for maintaining biological activity, guiding future drug design efforts.
Properties
IUPAC Name |
(4-chlorophenyl)-(2-hydroxy-5-methylphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-2-7-13(16)12(8-9)14(17)10-3-5-11(15)6-4-10/h2-8,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANGXBRARYTWTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279055 | |
Record name | 4'-Chloro-2-hydroxy-5-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80279055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6279-05-6 | |
Record name | NSC11166 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11166 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Chloro-2-hydroxy-5-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80279055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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